molecular formula C20H22O3 B14245478 (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 214892-25-8

(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B14245478
CAS No.: 214892-25-8
M. Wt: 310.4 g/mol
InChI Key: MKNFBDVDZLVJCL-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features two phenyl groups and a dioxaspirodecane ring system, making it an interesting subject for various chemical studies. Its stereochemistry, denoted by the (2R,3R) configuration, indicates the specific spatial arrangement of its atoms, which can significantly influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol typically involves multiple steps, starting from readily available precursors. One common method involves the use of a dioxaspirodecane precursor, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the spirocyclic structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material. The choice of reagents and conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the spirocyclic ring.

Scientific Research Applications

(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical tools.

    Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly if it exhibits bioactivity against specific targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol exerts its effects depends on its interactions at the molecular level. It may bind to specific receptors or enzymes, altering their activity and triggering downstream effects. The exact molecular targets and pathways involved can vary based on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-7-ol: Similar structure but with a different hydroxyl group position.

    (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-6-ol: Another positional isomer with distinct chemical properties.

Uniqueness

What sets (2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol apart is its specific stereochemistry and the position of the hydroxyl group, which can significantly influence its reactivity and interactions. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.

Properties

CAS No.

214892-25-8

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol

InChI

InChI=1S/C20H22O3/c21-17-11-13-20(14-12-17)22-18(15-7-3-1-4-8-15)19(23-20)16-9-5-2-6-10-16/h1-10,17-19,21H,11-14H2/t18-,19-/m1/s1

InChI Key

MKNFBDVDZLVJCL-RTBURBONSA-N

Isomeric SMILES

C1CC2(CCC1O)O[C@@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CC2(CCC1O)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.